molecular formula C11H13N3O B8397095 (3,5-dimethyl-1-pyridin-2-yl-1H-pyrazol-4-yl)-methanol

(3,5-dimethyl-1-pyridin-2-yl-1H-pyrazol-4-yl)-methanol

Cat. No. B8397095
M. Wt: 203.24 g/mol
InChI Key: VXSHMQCLIJWNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910588B2

Procedure details

Dissolve dimethylsulfoxide (0.324 mL, 4.56 mmol) in DCM (10 mL) and cool the solution to −78° C. Add oxalyl chloride (0.239 mL, 2.74 mmol) to the mixture dropwise and stir at −78° C. for 20 min. Add (3,5-dimethyl-1-pyridin-2-yl-1H-pyrazol-4-yl)-methanol (0.369 g, 1.82 mmol) in DCM (10 mL) and stir the mixture at −78° C. for 1 hr. Add triethylamine (1.27 mL, 9.12 mmol) to the mixture and warm to room temperature then stir for 18 hr. Add saturated aqueous sodium bicarbonate and extract the aqueous 3 times with DCM, dry organic solution then filter and concentrate. Purify using silica gel chromatography, eluting with 20:80 hexanes:ethyl acetate to give 3,5-dimethyl-1-pyridin-2-yl-1H-pyrazole-4-carbaldehyde as a yellow solid (0.358 g, 97%). MS (m/z): 202 (M+1).
Quantity
0.324 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.239 mL
Type
reactant
Reaction Step Two
Quantity
0.369 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.27 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH3:11][C:12]1[C:16]([CH2:17][OH:18])=[C:15]([CH3:19])[N:14]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=2)[N:13]=1.C(N(CC)CC)C>C(Cl)Cl>[CH3:11][C:12]1[C:16]([CH:17]=[O:18])=[C:15]([CH3:19])[N:14]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=2)[N:13]=1

Inputs

Step One
Name
Quantity
0.324 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.239 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0.369 g
Type
reactant
Smiles
CC1=NN(C(=C1CO)C)C1=NC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
1.27 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
then stir for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Add saturated aqueous sodium bicarbonate and extract the aqueous 3 times with DCM, dry organic solution
FILTRATION
Type
FILTRATION
Details
then filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify
WASH
Type
WASH
Details
eluting with 20:80 hexanes

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=NN(C(=C1C=O)C)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.358 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.